Fluorescein-digalactoside
Fluorescein-digalactoside
Fluorescein di-β-galactopyranoside is a fluorogenic substrate for β-galactosidase. Upon enzymatic cleavage by β-galactosidase, fluorescein is released and its fluorescence can be used to quantify β-galactosidase activity. Fluorescein displays excitation/emission maxima of 490/514 nm, respectively.
Brand Name:
Vulcanchem
CAS No.:
17817-20-8
VCID:
VC21052574
InChI:
InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1
SMILES:
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O
Molecular Formula:
C32H32O15
Molecular Weight:
656.6 g/mol
Fluorescein-digalactoside
CAS No.: 17817-20-8
Cat. No.: VC21052574
Molecular Formula: C32H32O15
Molecular Weight: 656.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluorescein di-β-galactopyranoside is a fluorogenic substrate for β-galactosidase. Upon enzymatic cleavage by β-galactosidase, fluorescein is released and its fluorescence can be used to quantify β-galactosidase activity. Fluorescein displays excitation/emission maxima of 490/514 nm, respectively. |
|---|---|
| CAS No. | 17817-20-8 |
| Molecular Formula | C32H32O15 |
| Molecular Weight | 656.6 g/mol |
| IUPAC Name | 3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one |
| Standard InChI | InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 |
| Standard InChI Key | ZTOBILYWTYHOJB-WBCGDKOGSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O |
| SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator